molecular formula C11H14N4O4S2 B12764148 2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide CAS No. 93501-55-4

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide

Cat. No.: B12764148
CAS No.: 93501-55-4
M. Wt: 330.4 g/mol
InChI Key: OVAXQYQKXZBJSV-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

93501-55-4

Molecular Formula

C11H14N4O4S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H14N4O4S2/c16-9(13-14-2-5-21(18,19)6-3-14)8-7-12-11-15(10(8)17)1-4-20-11/h7H,1-6H2,(H,13,16)

InChI Key

OVAXQYQKXZBJSV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NN3CCS(=O)(=O)CC3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

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